molecular formula C13H19NOSi B8654209 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzonitrile CAS No. 160833-27-2

3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzonitrile

Cat. No. B8654209
Key on ui cas rn: 160833-27-2
M. Wt: 233.38 g/mol
InChI Key: NFYVSBBZWOIZDU-UHFFFAOYSA-N
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Patent
US06803384B2

Procedure details

To a solution of 3-cyanophenol (5 g, 42 mmol) and imidazole (6.3 g, 92 mmol) in N,N-dimethylformamide (85 mL) at 0° C. was added tert-butyldimethylsilylchloride (7.6 g, 50 mmol). After 10 min, the reaction was warmed to room temperature and stirred for 24 h. The solvent was removed under vacuum. The residual oil was diluted with water (100 mL) and extracted with ether (300 mL). The ether layer was back-extracted with water (3×100 mL) and brine (100 mL), dried (MgSO4) and filtered. Concentration and flash chromatography (silica, 50% ethyl acetate in petroleum ether) afforded 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzonitrile (9 g, 92%) as an oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1)#[N:2].N1C=CN=C1.[Si:15](Cl)([C:18]([CH3:21])([CH3:20])[CH3:19])([CH3:17])[CH3:16]>CN(C)C=O>[CH3:19][C:18]([Si:15]([CH3:17])([CH3:16])[O:9][C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][CH:6]=1)[C:1]#[N:2])([CH3:21])[CH3:20]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1)O
Name
Quantity
6.3 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
7.6 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
85 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
ADDITION
Type
ADDITION
Details
The residual oil was diluted with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (300 mL)
EXTRACTION
Type
EXTRACTION
Details
The ether layer was back-extracted with water (3×100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
Concentration and flash chromatography (silica, 50% ethyl acetate in petroleum ether)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC(C)(C)[Si](OC=1C=C(C#N)C=CC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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